

# Gigantetrocin: A Technical Guide to its Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: *Gigantetrocin*

Cat. No.: *B14055624*

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## An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: **Gigantetrocin**, a member of the Annonaceous acetogenin family, is a bioactive natural product isolated from *Goniothalamus giganteus*.<sup>[1]</sup> This class of compounds has garnered significant interest in the scientific community due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and proposed mechanism of action of **Gigantetrocin**, with a focus on presenting detailed data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Gigantetrocin** is a C35 fatty acid derivative characterized by a monotetrahydrofuran ring and a terminal  $\alpha,\beta$ -unsaturated  $\gamma$ -lactone.<sup>[1]</sup> While extensive experimental data on its physical properties are not widely published, a summary of its known and computed chemical properties is provided below.

Property	Value	Source
Molecular Formula	C <sub>35</sub> H <sub>64</sub> O <sub>7</sub>	<a href="#">PubChem[2]</a>
Molecular Weight	596.9 g/mol	<a href="#">PubChem[2]</a>
IUPAC Name	(2S)-4-[(2R)-2-hydroxy-7-[(2S,5S)-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one	<a href="#">PubChem[2]</a>
CAS Number	134955-48-9	<a href="#">PubChem[2]</a>
XLogP3	8.8	<a href="#">PubChem (Computed)[2]</a>
Hydrogen Bond Donor Count	5	<a href="#">PubChem (Computed)[2]</a>
Hydrogen Bond Acceptor Count	7	<a href="#">PubChem (Computed)[2]</a>
Rotatable Bond Count	22	<a href="#">PubChem (Computed)[2]</a>
Exact Mass	596.46520438 Da	<a href="#">PubChem (Computed)[2]</a>
Topological Polar Surface Area	116 Å <sup>2</sup>	<a href="#">PubChem (Computed)[2]</a>
Heavy Atom Count	42	<a href="#">PubChem (Computed)[2]</a>

## Structure Elucidation

The structural elucidation of **Gigantetrocin**, as with other Annonaceous acetogenins, relies on a combination of spectroscopic techniques and chemical derivatization methods. The following sections outline the typical experimental protocols employed in determining its complex structure.

## Experimental Protocols

### 1. Isolation and Purification:

- Extraction: The dried and powdered bark of *Goniothalamus giganteus* is typically extracted with ethanol or methanol at room temperature. The resulting crude extract is then partitioned

between solvents of varying polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components.

- Chromatography: The bioactive fractions, identified through assays such as the brine shrimp lethality test, are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20, with gradient elution using solvent systems like hexane-ethyl acetate or chloroform-methanol.
- High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., C18 column) with a mobile phase such as methanol-water to yield pure **Gigantetrocin**.

## 2. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Performed to determine the number and types of protons, their chemical environments, and coupling patterns. Key signals for acetogenins include those for the  $\alpha,\beta$ -unsaturated  $\gamma$ -lactone, protons adjacent to hydroxyl groups, and protons on the tetrahydrofuran ring.
  - $^{13}\text{C}$  NMR: Used to identify the number of carbon atoms and their hybridization ( $\text{sp}^3$ ,  $\text{sp}^2$ ,  $\text{sp}$ ). Characteristic signals correspond to the lactone carbonyl, olefinic carbons, carbons of the THF ring, and carbons bearing hydroxyl groups.
  - 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.
- Mass Spectrometry (MS):
  - High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to determine the molecular formula.
  - Electron Impact Mass Spectrometry (EIMS) and Chemical Ionization Mass Spectrometry (CIMS): These techniques provide information on the fragmentation pattern of the

molecule, which helps to identify key structural features such as the location of the tetrahydrofuran ring and hydroxyl groups.

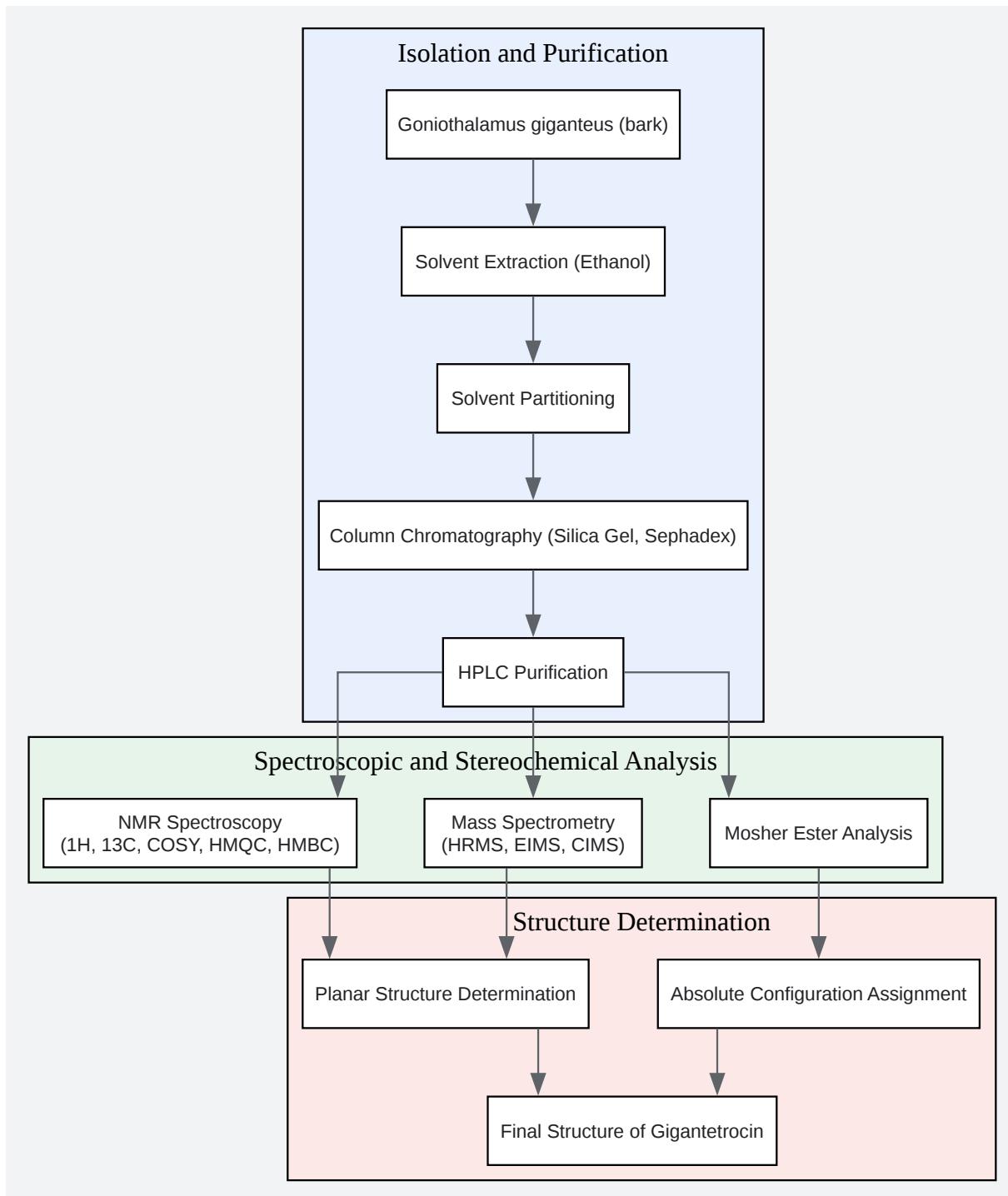
### 3. Stereochemical Analysis (Mosher Ester Method):

The absolute configuration of the stereogenic centers, particularly those bearing hydroxyl groups, is a critical aspect of the structure elucidation of acetogenins. The Mosher ester analysis is a widely used NMR-based method for this purpose.

- Protocol:

- The purified **Gigantetrocin** is divided into two samples.
- One sample is reacted with (R)-(-)- $\alpha$ -methoxy- $\alpha$ -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine) to form the (S)-MTPA ester.
- The other sample is reacted with (S)-(+)- $\alpha$ -methoxy- $\alpha$ -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.
- The  $^1\text{H}$  NMR spectra of both diastereomeric esters are recorded.
- The chemical shift differences ( $\Delta\delta = \delta\text{S} - \delta\text{R}$ ) for the protons on either side of the newly formed ester linkage are calculated.
- A positive  $\Delta\delta$  for protons on one side of the chiral center and a negative  $\Delta\delta$  for protons on the other side allows for the assignment of the absolute configuration of the hydroxyl-bearing carbon.

## Logical Workflow for Structure Elucidation

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Caption: Workflow for the isolation and structure elucidation of **Gigantetrocin**.

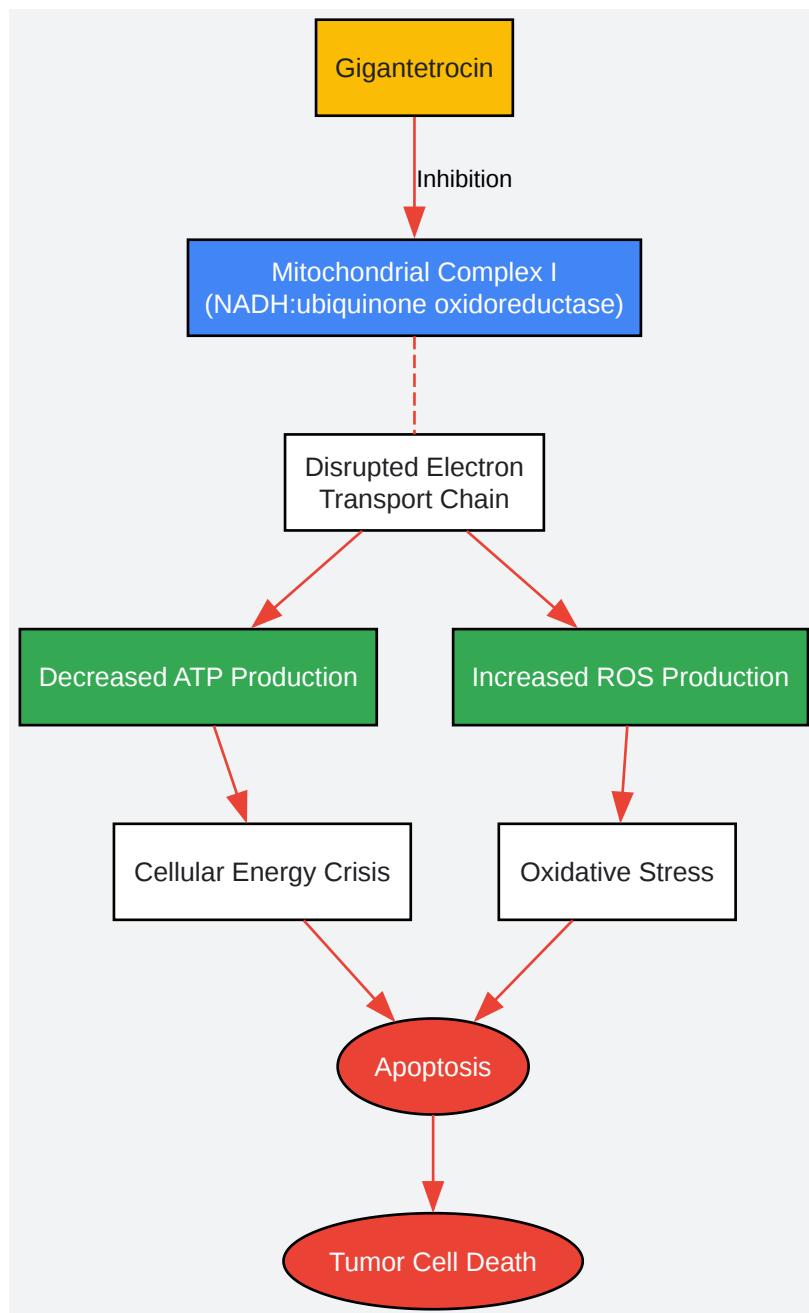
## Mechanism of Action and Biological Activity

**Gigantetrocin** exhibits significant and selective cytotoxicity against human tumor cells.<sup>[1]</sup> The primary mechanism of action for Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

## Signaling Pathway of Cytotoxicity

Inhibition of mitochondrial Complex I by **Gigantetrocin** disrupts the electron flow from NADH to ubiquinone. This has several downstream consequences that contribute to its cytotoxic effects:

- ATP Depletion: The disruption of the electron transport chain leads to a significant decrease in ATP production, starving the cancer cells of the energy required for their rapid proliferation and survival.
- Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide radicals and other ROS. Increased ROS levels induce oxidative stress, which can damage cellular components and trigger apoptosis.
- Induction of Apoptosis: The combination of ATP depletion and oxidative stress can activate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.



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Caption: Proposed signaling pathway for **Gigantetrocin**-induced cytotoxicity.

## Conclusion

**Gigantetrocin** represents a promising lead compound for the development of novel anticancer agents. Its unique structure and potent biological activity, primarily through the inhibition of mitochondrial Complex I, make it a subject of ongoing research. This guide has provided a

detailed overview of its chemical properties, the methodologies used for its structural elucidation, and its mechanism of action. Further research into the synthesis of **Gigantetrocin** analogues and a deeper understanding of its interactions with its biological targets will be crucial for translating its therapeutic potential into clinical applications.

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## References

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